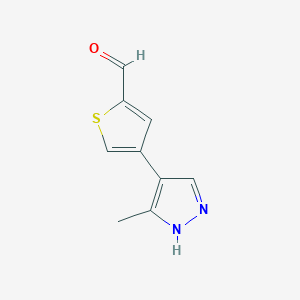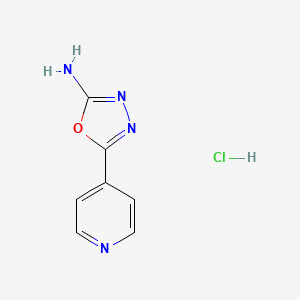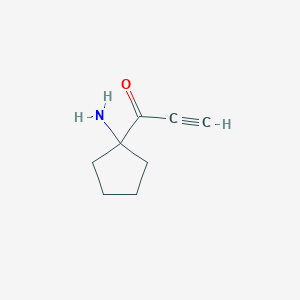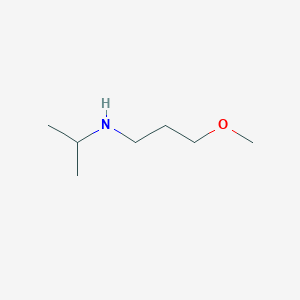
(3-Methoxypropyl)(propan-2-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxypropyl)(propan-2-yl)amine is an organic compound with the molecular formula C7H17NO It is a derivative of propylamine, where the amine group is substituted with a 3-methoxypropyl group and a propan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypropyl)(propan-2-yl)amine typically involves the reaction of 3-methoxypropanol with ammonia and hydrogen in the presence of a catalyst. One method uses Cu-Co/Al2O3-diatomite as a catalyst. The reaction is carried out at a certain pressure and temperature, where the 3-methoxypropanol is preheated and mixed with ammonia gas and hydrogen. The mixture is then vaporized and enters a fixed-bed reactor for the reaction. After the reaction, the product is condensed and cooled, and the gas and liquid are separated to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors and advanced separation techniques to ensure high yield and purity of the product. The use of efficient catalysts and optimized reaction conditions is crucial to minimize side products and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methoxypropyl)(propan-2-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce simpler amines.
Aplicaciones Científicas De Investigación
(3-Methoxypropyl)(propan-2-yl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Industry: It is used as a corrosion inhibitor and in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3-Methoxypropyl)(propan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxypropylamine: A simpler analog with only a 3-methoxypropyl group attached to the amine.
(2-Methoxypropyl)(propan-2-yl)amine: A structural isomer with the methoxy group on the second carbon.
(3-Methoxypropyl)(propan-2-yloxy)amine: A related compound with an additional oxygen atom in the structure.
Uniqueness
(3-Methoxypropyl)(propan-2-yl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C7H17NO |
|---|---|
Peso molecular |
131.22 g/mol |
Nombre IUPAC |
3-methoxy-N-propan-2-ylpropan-1-amine |
InChI |
InChI=1S/C7H17NO/c1-7(2)8-5-4-6-9-3/h7-8H,4-6H2,1-3H3 |
Clave InChI |
GCOTXHPHAUCKNR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[(1S)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B13173869.png)
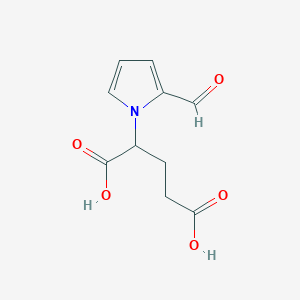
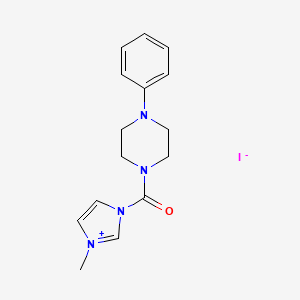
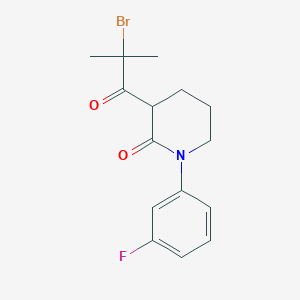
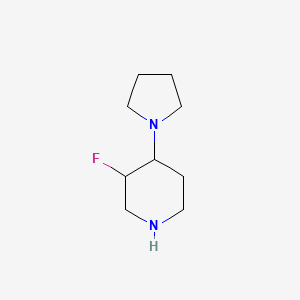
![1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13173897.png)
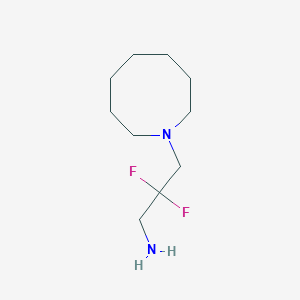

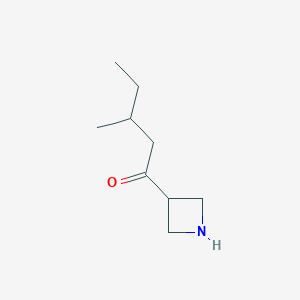
![4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde](/img/structure/B13173905.png)
